molecular formula C13H13N3O B7529402 N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide

Cat. No.: B7529402
M. Wt: 227.26 g/mol
InChI Key: OJVJTMDGBPNAGX-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent cyclopropanecarboxamide formation. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators and disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide is unique due to its specific combination of an imidazole ring with a cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(10-4-5-10)15-11-2-1-3-12(8-11)16-7-6-14-9-16/h1-3,6-10H,4-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVJTMDGBPNAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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